Cas no 58857-02-6 (L-gluco-Non-8-enonicacid,3,7-anhydro-2,4,8,9-tetradeoxy-9-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl]-3-methyl-1,4-hexadien-1-yl]-3-methylcyclopropyl]-,(8E)-)
![L-gluco-Non-8-enonicacid,3,7-anhydro-2,4,8,9-tetradeoxy-9-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl]-3-methyl-1,4-hexadien-1-yl]-3-methylcyclopropyl]-,(8E)- structure](https://de.kuujia.com/scimg/cas/58857-02-6x500.png)
58857-02-6 structure
Produktname:L-gluco-Non-8-enonicacid,3,7-anhydro-2,4,8,9-tetradeoxy-9-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl]-3-methyl-1,4-hexadien-1-yl]-3-methylcyclopropyl]-,(8E)-
L-gluco-Non-8-enonicacid,3,7-anhydro-2,4,8,9-tetradeoxy-9-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl]-3-methyl-1,4-hexadien-1-yl]-3-methylcyclopropyl]-,(8E)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-gluco-Non-8-enonicacid,3,7-anhydro-2,4,8,9-tetradeoxy-9-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl]-3-methyl-1,4-hexadien-1-yl]-3-methylcyclopropyl]-,(8E)-
- Ambruticin
- 2H-Pyran-2-acetic acid, 6-(2-(2-(5-(6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl)-3-methyl-1,4-hexadienyl)-3-methylcyclopropyl)ethenyl)tetrahydro-4,5-dihydroxy-
- 6-(2-(2-(5-(6-Ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl)-3-methyl-1,4-hexadienyl)-3-methylcyclopropyl)vinyl)tetrahydro-4,5-dihydroxy-2H-pyran-2-acetic acid
- Ambrutic
- Ambruticin [USAN:INN]
- Ambruticine
- Ambruticine [INN-French]
- Ambruticino
- Ambruticino [INN-Spanish]
- Ambruticinum
- W 7783
- CHEMBL522783
- NSC-328415
- Antibiotic acid S
- CHEBI:220039
- Ambruticin S
- DTXSID701024202
- 2-[(2S,4S,5R,6S)-6-[(E)-2-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl]-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid
- W7783
- (+)-AMBRUTICIN
- Ambruticin (USAN/INN)
- AMBRUTICIN [INN]
- 58857-02-6
- (+)-AMBRUTICIN S
- Q27293636
- W-7783
- X794618736
- D02883
- AKOS040750394
- 6-[2-[2-[5-(6-Ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl)-3-methyl-1,4-hexadienyl]-3-methylcyclopropyl]vinyl]tetrahydro-4,5-dihydroxy-2H-pyran-2-acetic acid
- NSC 328415
- SMP-78 acid S
- UNII-X794618736
- Ambruticinum [INN-Latin]
- AMBRUTICIN [USAN]
- SCHEMBL397001
- SMP 78 Acid S
-
- Inchi: InChI=1S/C28H42O6/c1-6-24-17(3)8-11-25(34-24)18(4)13-16(2)7-9-21-19(5)22(21)10-12-26-28(32)23(29)14-20(33-26)15-27(30)31/h7-10,12-13,16,19-26,28-29,32H,6,11,14-15H2,1-5H3,(H,30,31)/b9-7+,12-10+,18-13+/t16-,19-,20+,21+,22+,23+,24-,25-,26+,28-/m1/s1
- InChI-Schlüssel: TYIXBSJXUFTELJ-LQJOTGEPSA-N
- Lächelt: CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C
Berechnete Eigenschaften
- Genaue Masse: 474.29800
- Monoisotopenmasse: 474.29813906g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 9
- Komplexität: 827
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 3
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 96.2Ų
- XLogP3: 3.6
Experimentelle Eigenschaften
- PSA: 96.22000
- LogP: 4.43110
L-gluco-Non-8-enonicacid,3,7-anhydro-2,4,8,9-tetradeoxy-9-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl]-3-methyl-1,4-hexadien-1-yl]-3-methylcyclopropyl]-,(8E)- Verwandte Literatur
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David Y.-K. Chen,Rebecca H. Pouwer,Jean-Alexandre Richard Chem. Soc. Rev. 2012 41 4631
-
James I. Bowen,Luoyi Wang,Matthew P. Crump,Christine L. Willis Org. Biomol. Chem. 2022 20 1150
-
Silke Christine Wenzel,Rolf Müller Nat. Prod. Rep. 2007 24 1211
-
Sandeep Kumar,Vinod Khatri,Priyanka Mangla,Rajni Johar Chhatwal,Virinder S. Parmar,Ashok K. Prasad RSC Adv. 2023 13 19898
58857-02-6 (L-gluco-Non-8-enonicacid,3,7-anhydro-2,4,8,9-tetradeoxy-9-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl]-3-methyl-1,4-hexadien-1-yl]-3-methylcyclopropyl]-,(8E)-) Verwandte Produkte
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